4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one

Description

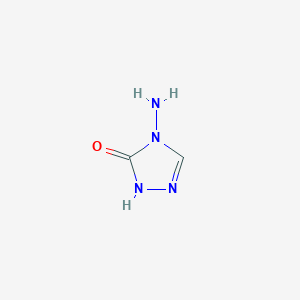

Structure

3D Structure

Properties

IUPAC Name |

4-amino-1H-1,2,4-triazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N4O/c3-6-1-4-5-2(6)7/h1H,3H2,(H,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPCBLTSIDBUNNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=O)N1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90340806 | |

| Record name | 4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90340806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003-23-2 | |

| Record name | 4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90340806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"synthesis of 4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one"

An In-depth Technical Guide to the Synthesis of 4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the synthesis of novel heterocyclic compounds is paramount. This guide provides a detailed technical overview of the synthesis of this compound, a key heterocyclic scaffold.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value |

| Molecular Formula | C₂H₄N₄O |

| Molecular Weight | 100.08 g/mol |

| IUPAC Name | 4-amino-1,2,4-triazolidin-3-one |

| CAS Number | 1003-23-2 |

Synthesis of this compound

A primary route for the synthesis of this compound involves the cyclocondensation of carbohydrazide with an orthoformate ester. This method provides a direct pathway to the desired triazolone core.

Experimental Protocol

Materials:

-

Carbohydrazide

-

Ethyl orthoformate

-

Water bath

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Filtration apparatus

-

Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, a mixture of carbohydrazide and ethyl orthoformate is prepared.

-

The reaction mixture is heated on a water bath. The temperature and reaction time should be carefully monitored to ensure the completion of the cyclization reaction.

-

Upon completion, the reaction mixture is cooled to room temperature, allowing the crude product to precipitate.

-

The solid product is collected by filtration and washed with a suitable solvent to remove any unreacted starting materials and byproducts.

-

For further purification, the crude this compound can be recrystallized from an appropriate solvent system, such as an ethanol-water mixture, to yield the pure compound.

Synthesis of Substituted 4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones

A general and versatile method for the synthesis of 3-substituted derivatives of this compound has been reported.[1] This approach involves the cyclization of ester ethoxycarbonyl hydrazones with hydrazine hydrate.

General Experimental Protocol for 3-Substituted Derivatives

Materials:

-

Appropriate ester ethoxycarbonyl hydrazone (precursor)

-

Hydrazine hydrate

-

Water

-

Reflux apparatus

-

Crystallization dish

Procedure:

-

The ester ethoxycarbonyl hydrazone (0.01 mol) is suspended in water (60 mL) in a round-bottom flask.[1]

-

To this suspension, hydrazine hydrate (1.25 mL) is added.[1]

-

The reaction mixture is heated under reflux for 5 hours.[1]

-

After the reflux period, the solution is allowed to cool to room temperature.

-

The product crystallizes upon cooling and is collected by filtration.[1]

-

The crude product can be further purified by recrystallization from a suitable solvent.

Characterization Data for Exemplary 3-Substituted Derivatives

The following table summarizes the characterization data for several 3-substituted 4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones synthesized via the above-mentioned protocol.[1]

| Substituent at C3 | Yield (%) | Melting Point (°C) | IR (cm⁻¹) (C=O) | ¹H NMR (δ, ppm) (NH₂) | ¹³C NMR (δ, ppm) (C=O) |

| o-Chlorobenzyl | 88 | 164-165 | 1720 | 5.28 (s, 2H) | 153.14 |

| m-Chlorobenzyl | 83 | 171-172 | 1730 | 5.18 (s, 2H) | 154.11 |

| o-Methylbenzyl | 91 | 190-191 | 1725 | 5.28 (s, 2H) | 153.81 |

| m-Methylbenzyl | 87 | 156-157 | 1731 | 5.24 (s, 2H) | 154.00 |

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the synthetic workflows.

References

An In-depth Technical Guide on the Chemical Properties of 4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical and Physical Properties

This compound, with the molecular formula C₂H₄N₄O, is a heterocyclic compound featuring a triazole ring.[1] Its chemical structure and fundamental properties are summarized below.

Table 1: Physicochemical Properties of this compound and a Representative Derivative

| Property | Value for this compound | Value for 3-m-chlorobenzyl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one |

| Molecular Formula | C₂H₄N₄O[1] | C₉H₉ClN₄O[2] |

| Molecular Weight | 100.08 g/mol [1] | 225 g/mol [2] |

| IUPAC Name | 4-amino-1H-1,2,4-triazol-5-one[1] | 3-(3-chlorobenzyl)-4-amino-1,2,4-triazol-5-one[2] |

| CAS Number | 1003-23-2[3] | Not available |

| Melting Point | Not available | 171-172 °C[2] |

| pKa | Not available | Data available for derivatives in non-aqueous solvents[4] |

| Solubility | Generally soluble in polar solvents like water and alcohols.[5] | Soluble in ethanol for recrystallization.[2] |

| ¹H-NMR (DMSO-d₆, δ ppm) | Not available | 11.10 (s, 1H, NH), 7.16 (s, 4H, Ar-H), 5.18 (s, 2H, NH₂), 4.00 (s, 2H, CH₂)[2] |

| ¹³C-NMR (DMSO-d₆, δ ppm) | Not available | 154.11, 146.93, 137.44, 136.95, 133.62, 131.14, 127.84, 125.54, 29.62[2] |

| IR (KBr, cm⁻¹) | Not available | 3324, 3224 (NH₂, NH), 1730 (C=O), 1638 (C=N)[2][3] |

| Mass Spectrometry (m/z) | 100[1] | Not available |

Synthesis and Reactivity

The synthesis of this compound and its derivatives often involves the cyclization of carbohydrazide or semicarbazide derivatives. A common method for preparing 3-substituted derivatives involves the reaction of ester ethoxycarbonyl hydrazones with hydrazine hydrate.[2]

Experimental Protocol: Synthesis of 3-Substituted-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones[2]

This protocol describes a general method for synthesizing derivatives of the target compound, which can be adapted for the synthesis of the unsubstituted core molecule.

Materials:

-

Appropriate ester ethoxycarbonyl hydrazone (0.01 mol)

-

Hydrazine hydrate (1.25 mL)

-

Water (60 mL)

-

Ethanol (for recrystallization)

Procedure:

-

A solution of the appropriate ester ethoxycarbonyl hydrazone (0.01 mol) in water (60 mL) is prepared.

-

Hydrazine hydrate (1.25 mL) is added to the solution.

-

The reaction mixture is refluxed for 5 hours.

-

The solution is then cooled to induce crystallization of the crude product.

-

The solid product is collected by filtration.

-

The crude product is purified by recrystallization from ethanol.

Biological Activity and Mechanism of Action

While specific studies on the biological mechanism of this compound are limited, the broader class of triazole compounds is well-known for its antifungal properties. The primary mechanism of action for azole antifungals is the inhibition of the enzyme lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway in fungi.[6] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.[2][4]

Experimental and Synthetic Workflows

The synthesis and characterization of this compound and its derivatives follow a logical workflow from starting materials to purified and characterized compounds.

References

- 1. This compound | C2H4N4O | CID 567624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Ergosterol Biosynthesis and Regulation Impact the Antifungal Resistance and Virulence of Candida spp. [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance [frontiersin.org]

"CAS number for 4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one"

An In-depth Technical Guide to 4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one

Compound Identification

CAS Number: 1003-23-2[1][2][3]

This document provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. It serves as a versatile precursor for the synthesis of a wide array of derivatives exhibiting diverse biological activities.[4]

Chemical and Physical Properties

The fundamental properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₂H₄N₄O | [3] |

| Molecular Weight | 100.08 g/mol | [1][3] |

| IUPAC Name | 4-amino-1H-1,2,4-triazol-5-one | [3] |

| InChI Key | CPCBLTSIDBUNNE-UHFFFAOYSA-N | [1][3] |

| SMILES | C1=NNC(=O)N1N | [3] |

| Synonyms | 4-amino-1,2,4-triazol-5-one, 4-Amino-2,4-dihydro-3H-1,2,4-triazol-3-one | [3] |

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives is well-established. A common synthetic route involves the use of ester ethoxycarbonyl hydrazones and hydrazine hydrate.[1][5]

General Synthesis of 3-Substituted-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones

A prevalent method for the synthesis of the triazolone core involves a cyclization reaction with hydrazine hydrate.

Experimental Protocol:

-

A solution of the appropriate ester ethoxycarbonyl hydrazone (0.01 mol) is prepared in water (60 mL).

-

Hydrazine hydrate (1.25 mL) is added to the solution.

-

The mixture is refluxed for 5 hours.

-

Upon cooling, the crude product crystallizes from the solution and is collected.[5]

Synthesis of 3-alkyl-4-phenylacetylamino-4,5-dihydro-1H-1,2,4-triazol-5-ones

Derivatization of the 4-amino group is a common strategy to explore new bioactive molecules. Acylation with acid chlorides is a key reaction in this process.[4]

Experimental Protocol:

-

The 3-alkyl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one (0.01 mol) is dissolved in n-butyl acetate (40 mL).

-

Phenylacetyl chloride (0.01 mol) is added to the solution.

-

The reaction mixture is heated for 7 hours.

-

After allowing the mixture to cool, the resulting crystals are filtered.

-

The final product is purified by recrystallization from an appropriate solvent.[4]

Characterization Data of Derivatives

The following table summarizes the characterization data for several synthesized 3-substituted-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones.[5]

| Compound | Yield (%) | m.p. (°C) | IR ν (cm⁻¹) | ¹H-NMR δ (ppm) | ¹³C-NMR δ (ppm) |

| 3b | 83 | 171-172 | 3324, 3224 (NH₂, NH), 1730 (C=O), 1638 (C=N) | 4.00 (s, 2H, CH₂), 5.18 (s, 2H, NH₂), 7.16 (s, 4H, Ar-H), 11.10 (s, 1H, NH) | 29.62, 125.54, 127.84, 131.14, 133.62, 136.95, 137.44, 146.93, 154.11 |

| 3c | 91 | 190-191 | 3327, 3221 (NH₂, NH), 1725 (C=O), 1635 (C=N) | 2.38 (s, 3H, CH₃), 4.10 (s, 2H, CH₂), 5.28 (s, 2H, NH₂), 7.32 (s, 4H, Ar-H), 11.60 (s, 1H, NH) | 20.12, 29.76, 124.86, 125.18, 129.26, 130.18, 134.10, 135.19, 146.13, 153.81 |

| 3d | 87 | 156-157 | 3322, 3222 (NH₂, NH), 1731 (C=O), 1642 (C=N) | 2.38 (s, 3H, CH₃), 4.16 (s, 2H, CH₂), 5.24 (s, 2H, NH₂), 7.24 (s, 4H, Ar-H), 11.46 (s, 1H, NH) | 19.08, 28.12, 125.70, 126.56, 129.01, 129.78, 134.27, 136.17, 147.28, 154.00 |

Applications in Drug Development

Derivatives of 4,5-dihydro-1H-1,2,4-triazol-5-one are recognized for their wide spectrum of biological activities. These include potential applications as antifungal, antimicrobial, hypoglycemic, antihypertensive, analgesic, anti-inflammatory, antioxidant, antitumor, and anti-HIV agents.[4] The versatility of the triazolone core allows for extensive chemical modifications, making it a valuable scaffold in the design of novel therapeutic compounds.[1] For instance, 4-amino-1,2,4-triazole is a known intermediate in the preparation of the antifungal agent fluconazole.[6]

Safety and Hazards

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

-

H204: Fire or projection hazard (Warning Explosives)

-

H373: May cause damage to organs through prolonged or repeated exposure (Warning Specific target organ toxicity, repeated exposure)[3]

Standard laboratory safety precautions should be observed when handling this compound.

References

- 1. This compound | 1003-23-2 | Benchchem [benchchem.com]

- 2. This compound | 1003-23-2 [sigmaaldrich.com]

- 3. This compound | C2H4N4O | CID 567624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. A Study on 4-Acylamino-4,5-dihydro-1H-1,2,4-triazol-5-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 4-Amino-4,5-dihydro-1H-1,2,4-triazole-5-ones and their Isatin-3-imine Derivatives [mdpi.com]

- 6. 4-Amino-1,2,4-triazole, 99% | Fisher Scientific [fishersci.ca]

An In-depth Technical Guide to 4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one is a heterocyclic organic compound that serves as a key building block in the synthesis of a wide range of derivatives with significant biological activities. This technical guide provides a comprehensive overview of its molecular structure, synthesis, and its potential mechanisms of action as an antimicrobial and antifungal agent. This document is intended to be a resource for researchers and professionals involved in drug discovery and development, providing detailed experimental protocols and summarizing key data to facilitate further investigation and application of this versatile molecule.

Molecular Structure and Properties

This compound is a five-membered heterocyclic compound containing three nitrogen atoms, an amino group, and a carbonyl group. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 4-amino-1H-1,2,4-triazol-5-one | PubChem[1] |

| CAS Number | 1003-23-2 | PubChem[1] |

| Molecular Formula | C₂H₄N₄O | PubChem[1] |

| Molecular Weight | 100.08 g/mol | PubChem[1] |

| Canonical SMILES | C1=NNC(=O)N1N | PubChem[1] |

| InChI Key | CPCBLTSIDBUNNE-UHFFFAOYSA-N | PubChem[1] |

Crystallographic Data

The crystal structure of this compound has been determined and is available in the Cambridge Structural Database (CSD) under the deposition number CCDC 681416 .[1] While the specific bond lengths and angles are proprietary to the database, the key structural features can be inferred from related compounds and theoretical studies. The triazole ring is expected to be nearly planar, with the amino and carbonyl groups attached.

Note: Direct access to the CIF file for CCDC 681416 is required for a detailed table of bond lengths and angles. This data is not publicly available through general web searches.

Spectroscopic Data

Table 1: Typical ¹H-NMR Spectral Data for this compound Derivatives (in DMSO-d₆)

| Protons | Chemical Shift (ppm) | Multiplicity |

| NH₂ | ~5.2 | singlet |

| NH | ~11.5 | singlet |

| C₅-H | Varies | singlet |

Table 2: Typical ¹³C-NMR Spectral Data for this compound Derivatives (in DMSO-d₆)

| Carbon Atom | Chemical Shift (ppm) |

| C=O | ~154 |

| C=N | ~147 |

Table 3: Typical IR Spectral Data for this compound Derivatives (KBr pellet)

| Functional Group | Wavenumber (cm⁻¹) |

| NH₂/NH stretch | 3320 - 3220 |

| C=O stretch | ~1730 |

| C=N stretch | ~1640 |

Table 4: Mass Spectrometry Data

| Ionization Mode | Key Fragments |

| EI | The molecular ion peak (M⁺) is expected, with fragmentation patterns involving the loss of small neutral molecules like N₂, CO, and HNCO. |

Note: The data presented in these tables are for substituted derivatives and should be used as a general guide. Experimental determination for the parent compound is recommended for precise characterization.

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound, adapted from established methods for the synthesis of its derivatives.

Synthesis of this compound

This synthesis is a multi-step process that starts with the formation of an iminoester hydrochloride, followed by conversion to an ester ethoxycarbonyl hydrazone, and finally cyclization to the desired triazolone.

Step 1: Synthesis of Ethyl iminoformate hydrochloride

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube, suspend 10.0 g of formamide in 100 mL of anhydrous diethyl ether.

-

Reaction Execution: Cool the suspension to 0 °C in an ice bath. Bubble dry hydrogen chloride gas through the suspension with vigorous stirring until saturation is achieved.

-

Work-up: Filter the resulting white precipitate, wash with anhydrous diethyl ether, and dry under vacuum to yield ethyl iminoformate hydrochloride.

Step 2: Synthesis of Ethyl N'-(ethoxycarbonyl)formohydrazonate

-

Reaction Setup: In a separate flask, dissolve 10.0 g of the ethyl iminoformate hydrochloride in 100 mL of absolute ethanol.

-

Reaction Execution: To this solution, add 1.1 equivalents of ethyl carbazate. Stir the reaction mixture at room temperature for 12 hours.

-

Work-up: Remove the solvent under reduced pressure. The resulting crude product, ethyl N'-(ethoxycarbonyl)formohydrazonate, can be used in the next step without further purification.

Step 3: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve the crude ethyl N'-(ethoxycarbonyl)formohydrazonate from the previous step in 100 mL of n-butanol.

-

Reaction Execution: Add 2.0 equivalents of hydrazine hydrate to the solution. Heat the reaction mixture to reflux and maintain for 8 hours.

-

Work-up: Allow the reaction mixture to cool to room temperature. The product will precipitate out of the solution. Filter the solid, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., water or ethanol) to obtain pure this compound.

Workflow Diagram for the Synthesis of this compound

Potential Signaling Pathways and Mechanisms of Action

Derivatives of 1,2,4-triazoles are known to exhibit a broad spectrum of biological activities, including antifungal and antibacterial effects. The proposed mechanisms of action for these activities are detailed below.

Antifungal Activity: Inhibition of Ergosterol Biosynthesis

The primary antifungal mechanism of action for many azole compounds is the inhibition of the enzyme lanosterol 14α-demethylase (CYP51).[4] This enzyme is a critical component of the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity and fluidity.

By inhibiting CYP51, triazole derivatives block the conversion of lanosterol to ergosterol.[4] This leads to a depletion of ergosterol and an accumulation of toxic sterol precursors in the fungal cell membrane, ultimately disrupting membrane function and inhibiting fungal growth.

Ergosterol Biosynthesis Pathway and Inhibition by Triazoles

Antibacterial Activity: Inhibition of Peptidoglycan Synthesis

The antibacterial activity of some triazole derivatives has been suggested to involve the inhibition of enzymes in the peptidoglycan synthesis pathway. One potential target is the UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) and UDP-N-acetylenolpyruvylglucosamine reductase (MurB) enzyme system, which catalyzes an early committed step in the biosynthesis of peptidoglycan precursors in the bacterial cytoplasm.[5][6][7] Peptidoglycan is an essential component of the bacterial cell wall, providing structural integrity and protection.

Inhibition of MurB would block the formation of UDP-N-acetylmuramic acid, a key precursor for the growing peptidoglycan chain.[5][6][7] This disruption of cell wall synthesis would lead to a weakened cell wall and ultimately bacterial cell lysis.

Peptidoglycan Synthesis Pathway and Potential Inhibition

Conclusion

This compound is a molecule of significant interest due to its role as a precursor to a wide array of biologically active compounds. While detailed structural and spectroscopic data on the parent compound are not widely available, this guide provides a framework for its synthesis and an understanding of the likely mechanisms through which its derivatives exert their antifungal and antibacterial effects. Further research into the specific molecular interactions of this compound and its analogs with their biological targets will be crucial for the development of new and effective therapeutic agents.

References

- 1. This compound | C2H4N4O | CID 567624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A Study on 4-Acylamino-4,5-dihydro-1H-1,2,4-triazol-5-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Regulation of Ergosterol Biosynthesis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

"derivatives of 4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one"

An In-depth Technical Guide to the Derivatives of 4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one

This guide provides a comprehensive overview of the synthesis, chemical properties, and significant biological activities of derivatives based on the this compound core. It is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, tabulated quantitative data, and visualizations of synthetic and mechanistic pathways.

Synthesis and Chemical Characterization

The derivatives of this compound are a versatile class of heterocyclic compounds. The core structure is typically synthesized from ester ethoxycarbonyl hydrazones, which are in turn derived from iminoester hydrochlorides.[1] A common and significant modification of this core involves the condensation of the 4-amino group with various aldehydes to form Schiff bases, which can be further modified.[2][3][4]

General Synthesis Workflow

The following diagram illustrates a common synthetic pathway for creating Schiff base derivatives from the parent triazolone compound.

Caption: General workflow for the synthesis of this compound derivatives.

Experimental Protocols

Protocol 1: Synthesis of 3-Alkyl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones [1]

-

Preparation of Ester Ethoxycarbonyl Hydrazones: Iminoester hydrochlorides are reacted with an appropriate hydrazine derivative to form the corresponding ester ethoxycarbonyl hydrazone.

-

Cyclization: The ester ethoxycarbonyl hydrazone product is heated in a suitable solvent (e.g., ethanol) to induce cyclization.

-

Isolation: The reaction mixture is allowed to cool, leading to the precipitation of the 3-alkyl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one product.

-

Purification: The solid product is filtered off and recrystallized from ethanol to yield the pure compound.

Protocol 2: Synthesis of Schiff Base Derivatives [2]

-

Reaction Setup: An equimolar mixture of a 4-amino-1,2,4-triazole derivative (0.01 mol) and a selected aromatic aldehyde (0.01 mol) is prepared in a suitable solvent such as methanol or ethanol (40 mL).

-

Reaction: The mixture is refluxed for approximately 5-7 hours. The progress of the reaction is monitored using Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, the reaction mixture is cooled to room temperature. The precipitated solid product is collected by filtration.

-

Purification: The crude product is recrystallized from hot ethanol to obtain the pure Schiff base derivative.

Physicochemical Data

The following table summarizes the physicochemical data for a selection of synthesized 3-substituted-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones.

| Compound ID | R-Group (at position 3) | Formula | Yield (%) | Melting Point (°C) | Reference |

| 3a | o-Chlorobenzyl | C₉H₉N₄OCl | 88 | 164-165 | [1] |

| 3b | m-Chlorobenzyl | C₉H₉N₄OCl | 83 | 171-172 | [1] |

| 3c | o-Methylbenzyl | C₁₀H₁₂N₄O | 91 | 190-191 | [1] |

| 3d | m-Methylbenzyl | C₁₀H₁₂N₄O | 87 | 156-157 | [1] |

Biological Activities and Mechanisms of Action

Derivatives of this compound exhibit a broad spectrum of biological activities, including anticonvulsant, anticancer, and antimicrobial effects.

Anticonvulsant Activity

Many triazole derivatives have demonstrated significant anticonvulsant properties, often evaluated using the maximal electroshock (MES) seizure model.[5] The primary mechanism is believed to involve the enhancement of GABAergic neurotransmission.

Proposed GABAergic Mechanism

The anticonvulsant effect of certain triazole derivatives is linked to their ability to modulate the GABAergic system.[1] γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. By enhancing GABA-mediated inhibition, these compounds can reduce neuronal excitability and suppress seizure activity.

Caption: Proposed GABAergic mechanism of action for anticonvulsant 1,2,4-triazole derivatives.

Experimental Protocol 3: Maximal Electroshock (MES) Seizure Test [6][7]

-

Animal Selection: Adult male mice (25-30 g) or rats (200-250 g) are used. Animals are screened a day prior to the experiment to ensure they exhibit a tonic hindlimb extension upon electrical stimulation.

-

Drug Administration: Animals are divided into groups. The test compounds are typically dissolved in a suitable vehicle (e.g., DMSO, saline) and administered intraperitoneally (i.p.) or orally at various doses. A control group receives only the vehicle.

-

Stimulation: At a predetermined time after drug administration (e.g., 60 minutes), an electrical stimulus (e.g., 50-60 Hz, 150 mA for 0.2 seconds) is delivered via corneal or ear-clip electrodes using an electroconvulsometer.

-

Observation: Animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure. Protection is defined as the absence of this phase.

-

Data Analysis: The number of protected animals in each group is recorded, and the dose required to protect 50% of the animals (ED₅₀) is calculated.

Quantitative Anticonvulsant Data

| Compound | Test Model | ED₅₀ (mg/kg) | Protective Index (PI) | Reference |

| Compound 68 | MES (mice) | 38.5 | Not Reported | [5] |

| Compound 37a | MES (mice) | 29.6 | 9.7 | [5] |

| Compound 10 | MES (mice) | >100 mg/kg (87.5% protection) | Not Reported | [5] |

| 4-Butyl-5–(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione |

Anticancer Activity

Numerous 1,2,4-triazole derivatives have been synthesized and evaluated for their antiproliferative effects against various cancer cell lines.[8] The mechanism of action often involves the inhibition of key proteins crucial for cancer cell growth and proliferation, such as Epidermal Growth Factor Receptor (EGFR), BRAF kinase, and tubulin.[9]

Inhibition of Cancer-Related Signaling Pathways

The diagram below illustrates how different triazole derivatives can inhibit multiple targets involved in cancer progression.

Caption: Inhibition of key cancer targets (EGFR, BRAF, Tubulin) by 1,2,4-triazole derivatives.

Experimental Protocol 4: MTT Assay for Cytotoxicity [10][11]

-

Cell Culture: Cancer cells (e.g., MCF-7, B16F10) are cultured in a suitable medium (e.g., RPMI-1640) with 10% fetal calf serum and antibiotics.

-

Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. A control group with vehicle (e.g., DMSO) is included. The plates are incubated for another 24-48 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is discarded, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: Cell viability is calculated relative to the vehicle control. The concentration that inhibits cell growth by 50% (IC₅₀) is determined.

Quantitative Anticancer Data

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| TP6 | B16F10 (Murine Melanoma) | 41.12 | [10] |

| 8c | EGFR Target | 3.6 | [9] |

| 9d | PC3 (Prostate Cancer) | 0.17 | [12] |

| 9d | A549 (Lung Cancer) | 0.19 | [12] |

| 9d | MCF-7 (Breast Cancer) | 0.51 | [12] |

| 3-(5-(4-bromobenzylthio)-4H-1,2,4-triazol-3-yl) pyridine |

Antimicrobial Activity

Certain derivatives, particularly those containing a thiol or thione group, have shown promising activity against various bacterial and fungal strains.[13] The agar well diffusion method is a standard preliminary test for evaluating this activity.

Experimental Protocol 5: Agar Well Diffusion Method [14]

-

Media Preparation: Mueller-Hinton agar is prepared, sterilized, and poured into sterile Petri plates.

-

Inoculation: A standardized inoculum (e.g., 0.5 McFarland) of the test microorganism (e.g., S. aureus, E. coli) is uniformly swabbed onto the surface of the agar.

-

Well Preparation: Sterile wells (e.g., 6 mm diameter) are punched into the agar.

-

Compound Application: A specific volume (e.g., 100 µL) of the test compound solution (at a known concentration) is added to each well. A control with the solvent and a standard antibiotic are also included.

-

Incubation: The plates are incubated at 37°C for 24 hours.

-

Observation: The diameter of the zone of inhibition around each well is measured in millimeters. A larger zone indicates greater antimicrobial activity.

Quantitative Antimicrobial Data

| Compound | Microorganism | Zone of Inhibition (mm) | Reference |

| 1a | E. coli | Good activity at 31.25 µg/mL | [15] |

| 1b | S. aureus | Good activity at 31.25 µg/mL | [15] |

| Azomethine 1a-g | P. aeruginosa | MIC of 16 µg/mL | [13] |

Conclusion

The this compound scaffold is a privileged structure in medicinal chemistry. Its derivatives have demonstrated a remarkable range of biological activities, including potent anticonvulsant, anticancer, and antimicrobial effects. The synthetic accessibility of this core allows for extensive structural modifications, enabling the fine-tuning of its pharmacological properties. The mechanisms of action, while diverse, often involve interaction with fundamental biological targets such as neurotransmitter receptors and key enzymes in signaling pathways. Further investigation and optimization of these derivatives hold significant promise for the development of novel therapeutic agents.

References

- 1. Studies on the Anticonvulsant Activity and Influence on GABA-ergic Neurotransmission of 1,2,4-Triazole-3-thione-Based Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A facile sonochemical protocol for synthesis of 3-amino- and 4-amino-1,2,4-triazole derived Schiff bases as potential antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Recent developments on triazole nucleus in anticonvulsant compounds: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 11. ijpbs.com [ijpbs.com]

- 12. Design, synthesis, anticancer evaluation and molecular docking studies of 1,2,3-triazole incorporated 1,3,4-oxadiazole-Triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ajphr.com [ajphr.com]

- 15. meliordiscovery.com [meliordiscovery.com]

"physical and chemical properties of 4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one"

An In-depth Technical Guide on 4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one

Introduction

This compound, a heterocyclic compound, is a subject of interest in various chemical and biological studies. Derivatives of the 4,5-dihydro-1H-1,2,4-triazol-5-one ring system are known to exhibit a wide spectrum of biological activities, including antifungal, antimicrobial, analgesic, anti-inflammatory, and antitumor properties.[1][2] This compound also gains significance as a metabolite of 3-nitro-1,2,4-triazol-5-one (NTO), an insensitive munitions explosive, where the nitro group is reduced to an amino group under anaerobic conditions.[3] This guide provides a comprehensive overview of the known physical and chemical properties of this compound, its synthesis, and characterization, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

The core structure consists of a five-membered dihydropyrazole ring containing three nitrogen atoms, a carbonyl group, and an amino group substituent at the N4 position.

| Identifier | Value |

| IUPAC Name | 4-amino-1,2,4-triazolan-5-one[4] |

| CAS Number | 1003-23-2[4] |

| Molecular Formula | C₂H₄N₄O[4] |

| SMILES | C1=NNC(=O)N1N[4] |

| InChI Key | CPCBLTSIDBUNNE-UHFFFAOYSA-N[4] |

Physical and Computed Properties

The physical and computed properties of this compound are summarized below, providing essential data for experimental design and computational modeling.

| Property | Value | Source |

| Molecular Weight | 100.08 g/mol | PubChem[4] |

| Exact Mass | 100.03851076 Da | PubChem[4] |

| Appearance | White crystalline powder | Loba Chemie (for related compound)[5] |

| Melting Point | 83 - 88 °C (for related 4-amino-1,2,4-triazole) | Loba Chemie[5] |

| Solubility | Soluble in water and methanol | Fisher Scientific (for related 4-amino-1,2,4-triazole)[6] |

| XLogP3 | -1.4 | PubChem[4] |

| Topological Polar Surface Area | 70.7 Ų | PubChem[4] |

| Heavy Atom Count | 7 | PubChem[4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound and its derivatives. The following table summarizes typical spectral features observed in related structures.

| Spectroscopy | Characteristic Peaks / Shifts |

| Infrared (IR) | ῡ (cm⁻¹): 3338-3322 (NH₂), 3224-3217 (NH), 1731-1720 (C=O), 1642-1633 (C=N)[7] |

| ¹H-NMR | δ (ppm): ~5.2 (s, 2H, NH₂), ~11.0-11.9 (s, 1H, NH)[7] |

| ¹³C-NMR | δ (ppm): ~145-147 (triazole C₃), ~153-154 (triazole C₅, C=O)[7] |

Note: The exact values are for substituted derivatives as detailed in the cited literature, but they provide a reference range for the parent compound's functional groups.

Chemical Properties and Reactivity

Synthesis of Derivatives

The amino group at the N4 position is a key site for chemical modification. It can react with various electrophiles to yield a wide range of derivatives. A common reaction is acylation, where the amino group reacts with acyl chlorides.[1] Another significant reaction involves condensation with aldehydes or ketones, such as isatin, to form Schiff bases (imines).[7]

Acidity and pKa

The 1,2,4-triazol-5-one ring system possesses weakly acidic properties.[1] Potentiometric titrations of its derivatives with tetrabutylammonium hydroxide (TBAH) in non-aqueous solvents have been used to determine their pKa values.[1] This acidity is an important parameter for understanding the compound's behavior in biological systems and for designing analytical methods.

Role as a Metabolite

Under anaerobic conditions, the energetic material 3-nitro-1,2,4-triazol-5-one (NTO) can undergo biological or abiotic reduction of its nitro group.[3] This transformation yields this compound as a primary metabolite.[3] Understanding this pathway is critical for environmental monitoring and bioremediation of sites contaminated with NTO.

Caption: Metabolic pathway of NTO to its amino derivative.

Thermal Decomposition

Studies on the thermal decomposition of related compounds like 4-amino-1,2,4-triazolium salts indicate that decomposition pathways are initiated by proton transfer.[8] For the parent compound, heating would likely lead to ring fracture, with the evolution of gases such as HCN, H₂O, and N₂O, similar to other energetic triazole derivatives.[8][9]

Experimental Protocols

General Synthesis of 3-Alkyl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones

This protocol describes a general method for synthesizing derivatives of the title compound, which illustrates the fundamental chemistry involved in creating the triazolone ring.

-

Step 1: Synthesis of Iminoester Hydrochlorides: Start with the appropriate nitrile and react it with an alcohol in the presence of HCl gas.

-

Step 2: Conversion to Ester Ethoxycarbonyl Hydrazones: The resulting iminoester hydrochlorides are then reacted with ethoxycarbonyl hydrazine.[7]

-

Step 3: Cyclization to Triazolone: The ester ethoxycarbonyl hydrazone intermediate is heated, leading to cyclization and the formation of the 3-substituted-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one.[7]

-

Purification: The final product is typically purified by recrystallization from a suitable solvent, such as ethanol.[7]

Caption: General workflow for the synthesis of triazolone derivatives.

Characterization Protocol: A Logical Flow

Confirming the identity and purity of the synthesized compound involves a series of analytical techniques.

-

Elemental Analysis: The synthesized compound is analyzed for its elemental composition (C, H, N) to confirm the molecular formula.

-

Melting Point Determination: The melting point is measured to assess the purity of the compound.

-

Spectroscopic Analyses:

-

IR Spectroscopy: To identify characteristic functional groups like N-H, C=O, and C=N.

-

NMR Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure by analyzing the chemical environment of hydrogen and carbon atoms.

-

-

X-ray Crystallography (for suitable crystals): To determine the precise three-dimensional arrangement of atoms and molecules in the crystal lattice.[10][11][12]

Caption: Logical workflow for compound characterization.

Safety and Hazards

According to the Globally Harmonized System (GHS) classification for the parent compound, it presents a fire or projection hazard and may cause damage to organs through prolonged or repeated exposure.[4] Appropriate personal protective equipment, including gloves, eye shields, and dust masks, should be used when handling this chemical.[4]

Conclusion

This compound is a foundational molecule for a class of compounds with significant biological potential. Its properties are defined by the interplay of the amino group, the carbonyl function, and the triazole ring. A thorough understanding of its physical characteristics, spectroscopic signatures, and chemical reactivity is essential for its application in medicinal chemistry and for monitoring its presence as an environmental metabolite of NTO. The experimental protocols and data presented in this guide offer a technical foundation for researchers engaged in the study and utilization of this versatile chemical scaffold.

References

- 1. A Study on 4-Acylamino-4,5-dihydro-1H-1,2,4-triazol-5-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Photolysis of 3-Nitro-1,2,4-triazol-5-one: Mechanisms and Products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C2H4N4O | CID 567624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 584-13-4 CAS | 4-AMINO-1,2,4-TRIAZOLE | Laboratory Chemicals | Article No. 1076D [lobachemie.com]

- 6. 4-Amino-1,2,4-triazole, 99% | Fisher Scientific [fishersci.ca]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

A Comprehensive Technical Review of 4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one: Synthesis, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant interest in the scientific community. Possessing a unique structural scaffold, these molecules have been explored for a wide range of biological activities, including antimicrobial, anticonvulsant, and antioxidant properties. This technical guide provides an in-depth review of the synthesis, chemical characteristics, and biological applications of the core compound and its key analogues. Quantitative data from various studies are summarized in structured tables for comparative analysis. Detailed experimental protocols for key biological assays are provided to facilitate reproducibility and further investigation. Additionally, logical and experimental workflows are visualized using diagrams to enhance understanding of the underlying processes.

Synthesis and Chemical Properties

The synthesis of this compound and its 3-substituted derivatives typically involves a multi-step reaction sequence. A common pathway begins with the conversion of iminoester hydrochlorides to ester ethoxycarbonyl hydrazones, followed by cyclization with hydrazine hydrate.[1]

General Synthesis Workflow

The synthesis of 3-substituted-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones can be represented by the following workflow:

Caption: General synthesis workflow for 3-substituted-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones.

Physicochemical Properties

The core compound, this compound, possesses the following properties:

| Property | Value |

| Molecular Formula | C₂H₄N₄O |

| Molecular Weight | 100.08 g/mol |

| IUPAC Name | 4-amino-1H-1,2,4-triazol-5-one |

| CAS Number | 1003-23-2 |

Spectral Data

Spectroscopic analysis is crucial for the characterization of these compounds. Below is a summary of typical spectral data for 3-substituted derivatives.

Table 1: Spectral Data for Representative 3-Substituted-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones [1]

| Compound | IR (cm⁻¹) (NH₂, NH, C=O, C=N) | ¹H-NMR (δ, ppm) | ¹³C-NMR (δ, ppm) |

| 3b: 3-m-Chlorobenzyl- | 3324, 3224, 1730, 1638 | 4.00 (s, 2H, CH₂), 5.18 (s, 2H, NH₂), 7.16 (s, 4H, Ar-H), 11.10 (s, 1H, NH) | 29.62, 125.54, 127.84, 131.14, 133.62, 136.95, 137.44, 146.93, 154.11 |

| 3c: 3-o-Methylbenzyl- | 3327, 3221, 1725, 1635 | 2.38 (s, 3H, CH₃), 4.10 (s, 2H, CH₂), 5.28 (s, 2H, NH₂), 7.32 (s, 4H, Ar-H), 11.60 (s, 1H, NH) | 20.12, 29.76, 124.86, 125.18, 129.26, 130.18, 134.10, 135.19, 146.13, 153.81 |

| 3d: 3-m-Methylbenzyl- | 3322, 3222, 1731, 1642 | 2.38 (s, 3H, CH₃), 4.16 (s, 2H, CH₂), 5.24 (s, 2H, NH₂), 7.24 (s, 4H, Ar-H), 11.46 (s, 1H, NH) | 19.08, 28.12, 125.70, 126.56, 129.01, 129.78, 134.27, 136.17, 147.28, 154.00 |

Biological Activities

Derivatives of this compound have been reported to exhibit a wide array of biological activities.[2] This section details their antioxidant and anticonvulsant properties.

Antioxidant Activity

The antioxidant potential of these compounds is often evaluated by their ability to scavenge free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used for this purpose.

A stock solution of the test compound is prepared in a suitable solvent (e.g., ethanol or methanol). A fresh solution of DPPH (e.g., 6.7 x 10⁻⁵ M in ethanol) is also prepared and protected from light.[1] Different concentrations of the test compound are added to the DPPH solution. The mixture is incubated in the dark at room temperature. The absorbance of the solution is measured at a specific wavelength (typically 517 nm) using a UV-Vis spectrophotometer.[3] The percentage of radical scavenging activity is calculated using the formula:

% Scavenging = [(A_control - A_sample) / A_control] x 100

Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.

Caption: Workflow for the DPPH radical scavenging assay.

Table 2: Antioxidant Activity of Representative Triazole Derivatives

| Compound | Assay | IC₅₀ (μM) | Reference |

| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivative (5b) | DPPH | 5.84 µg/ml | [4] |

| 4-amino-5-((aryl substituted)-4H-1,2,4-triazole-3-yl)thio-linked hydroxamic acid derivative (6b) | DPPH | 5.71 µg/ml | [5] |

| 4-amino-5-((aryl substituted)-4H-1,2,4-triazole-3-yl)thio-linked hydroxamic acid derivative (6b) | ABTS | 4.12 µg/ml | [5] |

Anticonvulsant Activity

Several derivatives of this compound have shown promising anticonvulsant activity in preclinical models. The maximal electroshock (MES) seizure test is a widely used primary screening model for generalized tonic-clonic seizures.

Male albino mice or rats are used for the experiment.[6] Animals are divided into control and test groups. The test compounds are administered intraperitoneally or orally at various doses. After a specific pre-treatment time (e.g., 60 minutes), a maximal electrical stimulus is delivered through corneal or ear-clip electrodes.[6] The duration of the tonic hind limb extension phase of the seizure is recorded. A compound is considered to have anticonvulsant activity if it reduces or abolishes the tonic hind limb extension. The median effective dose (ED₅₀) is then calculated.

The anticonvulsant activity of some triazole derivatives is thought to be mediated through the enhancement of GABAergic neurotransmission. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Compounds that increase GABA levels or enhance GABA receptor function can suppress neuronal hyperexcitability and prevent seizures. It has been proposed that some this compound derivatives may act by inhibiting GABA transaminase (GABA-T), the enzyme responsible for GABA degradation, thereby increasing synaptic GABA concentrations.

Caption: Proposed GABAergic mechanism of anticonvulsant activity.

Conclusion

This compound and its derivatives continue to be a promising area of research in medicinal chemistry. Their straightforward synthesis and diverse biological activities make them attractive candidates for the development of new therapeutic agents. Further studies are warranted to elucidate the precise mechanisms of action and to optimize the structure-activity relationships for enhanced potency and selectivity. The information presented in this guide serves as a comprehensive resource for researchers aiming to explore the potential of this important class of heterocyclic compounds.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Antioxidant and anticancer activity of synthesized 4-amino-5-((aryl substituted)-4H-1,2,4-triazole-3-yl)thio-linked hydroxamic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Expt 12 Anticonvulsant effect of drugs by MES and PTZ method | PPTX [slideshare.net]

A Comprehensive Technical Guide to 4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one: Synthesis, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one, a versatile heterocyclic compound, serves as a crucial building block in the synthesis of a wide array of derivatives with significant pharmacological potential. Its unique structural features allow for diverse chemical modifications, leading to the development of novel agents with anticonvulsant, anti-inflammatory, and antioxidant properties. This technical guide provides an in-depth overview of its chemical characteristics, detailed experimental protocols for its synthesis and biological evaluation, and a summary of its key quantitative data. Furthermore, it elucidates the logical signaling pathways through which its derivatives may exert their therapeutic effects.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Reference |

| IUPAC Name | 4-amino-1H-1,2,4-triazol-5-one | [1] |

| Molecular Formula | C₂H₄N₄O | [1] |

| Molecular Weight | 100.08 g/mol | [1] |

| CAS Number | 1003-23-2 | [1] |

| Canonical SMILES | C1=NNC(=O)N1N | [1] |

| InChI Key | CPCBLTSIDBUNNE-UHFFFAOYSA-N | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 0 | [1] |

| Exact Mass | 100.03851076 Da | [1] |

| Monoisotopic Mass | 100.03851076 Da | [1] |

| Topological Polar Surface Area | 70.7 Ų | [1] |

| Heavy Atom Count | 7 | [1] |

| Complexity | 119 | [1] |

| XLogP3-AA | -1.4 | [1] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound derivatives and the evaluation of their biological activities.

General Synthesis of 3-alkyl-4-acylamino-4,5-dihydro-1H-1,2,4-triazol-5-ones

This protocol describes a general method for the acylation of 3-alkyl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones.

Materials:

-

3-alkyl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one (0.01 mol)

-

Appropriate acid chloride (e.g., phenylacetyl chloride) (0.01 mol)

-

n-butyl acetate (40 mL)

-

Ethanol-water mixture (for recrystallization)

Procedure:

-

A mixture of the appropriate 3-alkyl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one (0.01 mol) and the acid chloride (0.01 mol) in n-butyl acetate (40 mL) is heated under reflux for 7 hours.

-

The reaction mixture is then allowed to cool to room temperature.

-

The crystals formed are collected by filtration.

-

The crude product is purified by recrystallization from a suitable solvent, such as an ethanol-water mixture, to yield the final 3-alkyl-4-acylamino-4,5-dihydro-1H-1,2,4-triazol-5-one.

-

The structure of the synthesized compound is confirmed by IR, ¹H-NMR, ¹³C-NMR, and elemental analysis.

In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)

This protocol outlines the determination of the free radical scavenging activity of the synthesized compounds using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.

Materials:

-

Synthesized triazole derivatives

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol

-

Ascorbic acid (standard)

-

UV-Vis Spectrophotometer

Procedure:

-

A stock solution of the synthesized compound and ascorbic acid is prepared in methanol.

-

A fresh solution of DPPH in methanol is prepared.

-

To a solution of DPPH in methanol, different concentrations of the test compounds and the standard are added.

-

The reaction mixture is incubated in the dark at room temperature for 30 minutes.

-

The absorbance of the resulting solution is measured at 517 nm using a UV-Vis spectrophotometer.

-

The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A₀ - A₁)/A₀] × 100 where A₀ is the absorbance of the control (DPPH solution without the test compound), and A₁ is the absorbance of the sample.

-

The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH free radical) is determined graphically.

In Vivo Anticonvulsant Activity Screening (Maximal Electroshock Seizure - MES Test)

This protocol describes the evaluation of the anticonvulsant activity of the synthesized compounds using the MES test in an animal model (e.g., mice or rats).

Materials:

-

Synthesized triazole derivatives

-

Standard anticonvulsant drug (e.g., phenytoin)

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Male Wistar rats or Swiss albino mice

-

Electroconvulsiometer

Procedure:

-

Animals are divided into groups: a control group, a standard group, and test groups.

-

The test compounds are suspended in the vehicle and administered orally or intraperitoneally to the test groups at various doses.

-

The standard drug is administered to the standard group, and the vehicle is administered to the control group.

-

After a specific period (e.g., 30-60 minutes), a maximal electrical stimulus is delivered through corneal or ear electrodes using an electroconvulsiometer.

-

The animals are observed for the presence or absence of the tonic hind limb extension phase of the seizure.

-

The ability of the compound to abolish the tonic hind limb extension is considered as the endpoint for protection.

-

The ED₅₀ (median effective dose) of the test compounds is determined.

Data Presentation

The following tables summarize the quantitative data related to the chemical properties and biological activities of this compound and its derivatives.

Table 1: Physicochemical Properties of this compound

| Parameter | Value |

| Molecular Weight ( g/mol ) | 100.08[1] |

| XLogP3-AA | -1.4[1] |

| Hydrogen Bond Donor Count | 2[1] |

| Hydrogen Bond Acceptor Count | 3[1] |

| Topological Polar Surface Area (Ų) | 70.7[1] |

Table 2: Spectroscopic Data for a Representative Derivative (3-Methyl-4-phenylacetylamino-4,5-dihydro-1H-1,2,4-triazol-5-one)

| Spectral Data | Values |

| ¹H-NMR (δ, ppm) | 1.92 (s, 3H, CH₃), 3.66 (s, 2H, CH₂), 7.08-7.36 (m, 5H, Ar-H), 11.05 (s, 1H, NH), 11.64 (s, 1H, NH) |

| ¹³C-NMR (δ, ppm) | 10.57 (CH₃), 39.94 (CH₂), 127.07, 128.67 (2C), 129.27 (2C), 134.96 (aromatic carbons), 145.10 (triazole C₃), 152.80 (triazole C₅), 170.37 (CO) |

| IR (cm⁻¹) | 3375, 3300 (NH), 1735, 1685 (C=O), 1610 (C=N), 760, 715 (monosubstituted benzenoid ring) |

| UV λₘₐₓ (nm) | 264, 224 |

Mandatory Visualizations

The following diagrams illustrate the proposed mechanisms of action and experimental workflows related to the biological activities of this compound derivatives.

Proposed Anti-inflammatory Signaling Pathway

Derivatives of 1,2,4-triazol-5-one have been shown to exhibit anti-inflammatory properties. A plausible mechanism involves the inhibition of key inflammatory pathways such as the NF-κB and MAPK signaling cascades, which are crucial for the production of pro-inflammatory mediators.

Caption: Proposed anti-inflammatory mechanism of action.

Proposed Anticonvulsant Mechanism of Action

The anticonvulsant effects of 1,2,4-triazole derivatives are likely mediated through the modulation of neuronal excitability. This can be achieved by targeting voltage-gated ion channels and enhancing inhibitory neurotransmission.

Caption: Plausible anticonvulsant mechanisms of action.

Experimental Workflow for Synthesis and Biological Evaluation

This diagram outlines the logical flow from the synthesis of novel 1,2,4-triazol-5-one derivatives to their comprehensive biological characterization.

Caption: Workflow for drug discovery and development.

Conclusion

This compound stands as a privileged scaffold in medicinal chemistry. Its amenability to chemical modification has led to the generation of a multitude of derivatives with promising anticonvulsant, anti-inflammatory, and antioxidant activities. The experimental protocols and mechanistic insights provided in this guide are intended to facilitate further research and development in this area. A deeper understanding of the structure-activity relationships and the specific molecular targets of these compounds will be instrumental in designing next-generation therapeutics with enhanced efficacy and safety profiles. The exploration of the signaling pathways modulated by these triazole derivatives remains a fertile ground for future investigation, potentially uncovering novel therapeutic strategies for a range of human diseases.

References

Methodological & Application

The Versatility of 4-Amino-4,5-dihydro-1H-1,2,4-triazol-5-one: A Building Block for Novel Heterocyclic Scaffolds

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-4,5-dihydro-1H-1,2,4-triazol-5-one and its derivatives are versatile heterocyclic building blocks that have garnered significant attention in synthetic and medicinal chemistry. The presence of multiple reactive sites—an amino group, a lactam function, and an acidic NH proton—allows for a wide range of chemical transformations, leading to the synthesis of a diverse array of novel heterocyclic compounds. These resulting molecules often exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, antioxidant, and anticancer properties, making them attractive scaffolds for drug discovery and development. This document provides detailed application notes and protocols for the use of this compound and its analogues in the synthesis of various heterocyclic systems.

Synthesis of Schiff Bases

The primary amino group of this compound readily undergoes condensation with various aldehydes and ketones to form the corresponding Schiff bases (imines). This reaction is a cornerstone for the further elaboration of the triazole scaffold.

Application Note:

The formation of Schiff bases introduces a new point of diversity into the molecule, allowing for the modulation of its electronic and steric properties. These Schiff bases themselves can be evaluated for biological activity or used as intermediates for the synthesis of more complex heterocyclic systems. Microwave-assisted synthesis has been shown to be an efficient method, often leading to high yields in short reaction times.

Experimental Protocol: Synthesis of Schiff Bases under Microwave Irradiation

This protocol describes a general method for the synthesis of Schiff bases from 3-amino-1,2,4-triazole and an appropriate aldehyde using microwave irradiation.

Materials:

-

3-Amino-1,2,4-triazole

-

Appropriate aldehyde (e.g., furan-2-carboxaldehyde, thiophene-2-carboxaldehyde)

-

Methanol

-

Anhydrous Calcium Chloride (CaCl₂)

Procedure:

-

Grind an equimolar ratio (1:1) of 3-amino-1,2,4-triazole and the appropriate aldehyde in a grinder until a homogeneous mixture is obtained.

-

Transfer the reaction mixture to a clean crucible.

-

Moisten the mixture by adding a few drops of methanol.

-

Place the crucible in a microwave oven and irradiate, heating gradually using on/off cycling to control the temperature.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 minutes.[1]

-

Upon completion, wash the obtained product with hot methanol and then with ether.

-

Dry the final product under reduced pressure over anhydrous CaCl₂ in a desiccator.

Quantitative Data:

| Aldehyde | Reaction Time (min) | Yield (%) | Reference |

| Furan-2-carboxaldehyde | 3 | 95 | [1] |

| Thiophene-2-carboxaldehyde | 4 | 89.1 | [1] |

Experimental Workflow:

Caption: General workflow for the microwave-assisted synthesis of Schiff bases.

Acylation Reactions

The amino group of 4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones can be readily acylated using acyl chlorides or anhydrides to furnish the corresponding N-acylamino derivatives.

Application Note:

Acylation is a common strategy to introduce various functional groups and to modify the biological activity of the parent compound. The resulting N-acylamino triazolones have been investigated for their antioxidant and acidic properties.[2]

Experimental Protocol: Synthesis of 3-Alkyl-4-phenylacetylamino-4,5-dihydro-1H-1,2,4-triazol-5-ones

This protocol details the acylation of 3-alkyl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones with phenylacetyl chloride.[2]

Materials:

-

3-Alkyl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one (0.01 mol)

-

Phenylacetyl chloride (0.01 mol)

-

n-Butyl acetate (40 mL)

Procedure:

-

In a round-bottom flask, combine the 3-alkyl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one and phenylacetyl chloride in n-butyl acetate.

-

Heat the reaction mixture at reflux for 7 hours.

-

Allow the mixture to cool to room temperature.

-

Collect the precipitated crystals by filtration.

-

Recrystallize the product from an appropriate solvent to obtain the pure 3-alkyl-4-phenylacetylamino-4,5-dihydro-1H-1,2,4-triazol-5-one.[2]

Quantitative Data:

| 3-Alkyl Substituent | Yield (%) | Melting Point (°C) | Reference |

| Methyl | 85 | 215-216 | |

| Ethyl | 82 | 198-199 | |

| Propyl | 80 | 185-186 |

Synthetic Pathway:

References

Application Notes: Synthesis and Utility of Schiff Bases Derived from 4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one

Introduction

Schiff bases, characterized by the presence of an azomethine or imine group (-C=N-), are a versatile class of organic compounds formed from the condensation of a primary amine with an aldehyde or a ketone.[1][2][3] When the primary amine is part of a heterocyclic ring system like 1,2,4-triazole, the resulting Schiff bases often exhibit significant biological and pharmacological properties. The 1,2,4-triazole motif is a core component in numerous therapeutic agents, known for a wide spectrum of activities including antimicrobial, antifungal, anticancer, anti-inflammatory, and anticonvulsant properties.[1][4]

The synthesis of Schiff bases from 4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one and its analogues combines the structural features of the triazole ring with the reactive imine group. This amalgamation often leads to compounds with enhanced biological efficacy. These derivatives are of great interest to researchers in medicinal chemistry and drug development for their potential as lead compounds in the discovery of new therapeutic agents.[5][6]

Applications

Schiff bases derived from aminotriazoles are extensively studied for a range of biological activities:

-

Antifungal Activity: Many of these compounds have demonstrated potent fungicidal activity against various plant and human pathogens.[2][5][7] Some derivatives show higher activity than commercially available fungicides like fluconazole.[6]

-

Antibacterial Activity: They have been screened against a variety of Gram-positive and Gram-negative bacteria, with some showing moderate to significant antibacterial potential.[1][8][9]

-

Anticancer and Cytotoxic Activity: Certain triazole-based Schiff bases have been evaluated for their in-vitro cytotoxicity against human cancer cell lines, showing promising results that warrant further investigation.[1][10]

-

Coordination Chemistry: The azomethine nitrogen atom has an unshared electron pair, making these Schiff bases excellent chelating ligands in coordination chemistry.[1] Metal complexes of these ligands are also being investigated for their biological properties.[8]

General Synthetic Workflow

The synthesis is typically a one-step condensation reaction. The primary amino group of the 4-amino-1,2,4-triazole derivative attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by the elimination of a water molecule to form the final imine product. The reaction is often catalyzed by an acid.

Caption: General reaction scheme for the synthesis of Schiff bases.

Experimental Protocol: General Procedure

This protocol describes a conventional method for synthesizing Schiff bases from this compound (or its analogues) and various aldehydes.

Materials:

-

This compound (or analogue)

-

Substituted or unsubstituted aromatic/aliphatic aldehyde

-

Absolute Ethanol or Methanol

-

Catalyst: Glacial acetic acid or concentrated Sulfuric acid

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hot plate

-

Buchner funnel and filter paper

-

Beakers and other standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve an equimolar amount (e.g., 10 mmol) of the 4-amino-1,2,4-triazole derivative in a suitable solvent like absolute ethanol (e.g., 40 mL).[1]

-

Heat the mixture gently with stirring until a clear solution is obtained.

-

To this solution, add an equimolar amount (10 mmol) of the desired aldehyde.

-

Add a few drops (2-4) of an acid catalyst, such as glacial acetic acid or concentrated H₂SO₄, to the reaction mixture.[11]

-

Attach a reflux condenser and heat the mixture to reflux for a period ranging from 2 to 8 hours. The progress of the reaction should be monitored using Thin Layer Chromatography (TLC).[1]

-

After the reaction is complete, cool the mixture to room temperature.

-

In many cases, the solid product will precipitate out of the solution upon cooling. If not, the volume of the solvent can be reduced, or the solution can be poured into ice-cold water to induce precipitation.

-

Collect the precipitated solid by vacuum filtration using a Buchner funnel.

-

Wash the crude product with a small amount of cold ethanol to remove unreacted starting materials.

-

Purify the product by recrystallization from a suitable solvent, typically hot ethanol.

-

Dry the purified crystals in a desiccator or a vacuum oven.

-

Characterize the final product using spectroscopic methods such as IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure.[4][6][7]

Data Summary

The following table summarizes representative data for Schiff bases synthesized from various 4-amino-1,2,4-triazole derivatives and aldehydes, showcasing typical reaction conditions and outcomes.

| Starting Triazole | Aldehyde | Solvent | Catalyst | Time (h) | Yield (%) | M.p. (°C) | Reference |

| 4-amino-5-heptyl-1,2,4-triazole-3-thione | Benzaldehyde | Ethanol | Acetic Acid | 2-4 | 85 | 162-164 | [12] |

| 4-amino-5-nonyl-1,2,4-triazole-3-thione | 4-Chlorobenzaldehyde | Ethanol | Acetic Acid | 2-4 | 88 | 155-157 | [12] |

| 4-amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione | 4-Methoxybenzaldehyde | Ethanol | None | - | 95 | 208-210 | [6] |

| 4-amino-5-(2-chlorophenyl)-1,2,4-triazole-3-thiol | Acetophenone | Methanol | H₂SO₄ | >5 | - | - | [11] |

| 4-amino-1,2,4-triazole | 4-Nitrobenzaldehyde | Methanol | - | ~5 | 67 | 269 | [1] |

| 4-amino-5-(2-hydroxyphenyl)-1,2,4-triazole-3-thiol | Cinnamaldehyde | Ethanol | H₂SO₄ | 3 | - | 190 | [9] |

| 4-amino-5-(2-hydroxyphenyl)-1,2,4-triazole-3-thiol | Vanillin | Ethanol | H₂SO₄ | 3 | - | 225 | [9] |

Note: The table includes data from closely related 4-amino-1,2,4-triazole-3-thione/thiol precursors, as the synthetic methodology is directly analogous.

Characterization

The structures of the synthesized Schiff bases are typically confirmed by the following spectroscopic data:

-

FT-IR Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a characteristic absorption band for the azomethine (-C=N-) group in the range of 1590–1640 cm⁻¹, and the disappearance of the characteristic bands for the starting amine (-NH₂) and aldehyde (-CHO) groups.[6][10]

-

¹H NMR Spectroscopy: The key signal confirming the structure is a singlet in the δ 8.5–10.5 ppm region, which corresponds to the azomethine proton (-CH=N-).[1][6] Signals for aromatic and other protons will appear in their expected regions.

-

¹³C NMR Spectroscopy: The carbon of the azomethine group typically resonates in the δ 155–165 ppm range.[1][4][8]

-

Mass Spectrometry: Provides the molecular ion peak (M⁺), which confirms the molecular weight of the synthesized compound.

References

- 1. A facile sonochemical protocol for synthesis of 3-amino- and 4-amino-1,2,4-triazole derived Schiff bases as potential antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemijournal.com [chemijournal.com]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 5. Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Triazole based Schiff bases and their oxovanadium(IV) complexes: Synthesis, characterization, antibacterial assay, and computational assessments - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Microwave irradiated synthesis of Schiff bases of 4-(arylideneamino)-5-alkyl-2,4-dihydro-1,2,4-triazole-3-thione containing 1,2,4-triazole segment - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Antimicrobial Activity of 4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the synthesis, antimicrobial activity, and relevant experimental protocols for 4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one derivatives. The 1,2,4-triazole nucleus is a crucial scaffold in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including antimicrobial, antifungal, anticonvulsant, and anti-inflammatory properties.[1][2] This document focuses on the 4-amino substituted triazol-5-one core, outlining the methodologies to synthesize and evaluate these compounds for their potential as antimicrobial agents.

Data Presentation: Antimicrobial Activity

| Compound Class/Derivative | Test Organism(s) | MIC (µg/mL) | Reference |

| 4-amino-5-aryl-4H-1,2,4-triazole with a 4-trichloromethylphenyl group at the 3-position | E. coli, B. subtilis, P. aeruginosa, P. fluoroscens | 5 | [1] |

| 4-((5-nitrofuran-2-yl)methyleneamino)-1-propyl-4H-1,2,4-triazolium bromide | E. coli, S. aureus, K. pneumonia, S. typhimurium | 0.039 - 1.25 | [3] |

| N-((5-nitrofuran-2-yl)methylene)-4H-4-amino-1,2,4-triazolidium chloride | E. coli k88a, S. aureus k99 | 0.156 | [3] |

| Schiff bases of 4-amino-5-benzyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (4-nitrophenyl) | S. epidermidis | 9 | [1] |

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of novel antimicrobial compounds. The following sections provide generalized protocols based on established literature.

Protocol 1: General Synthesis of 4-Amino-1,2,4-Triazole Derivatives

This multi-step protocol outlines a common pathway for synthesizing the 4-amino-1,2,4-triazole nucleus, which can then be further modified. A key precursor is the 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol, which is structurally related to the target triazol-5-one.

Step 1: Synthesis of Benzoic Acid Hydrazide

-

Dissolve a substituted benzoic acid in an excess of absolute ethanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 8-12 hours.

-

Remove the excess ethanol under reduced pressure.

-

Neutralize the residue with a cold, saturated sodium bicarbonate solution.

-

Filter the resulting ester, wash with water, and dry.

-

Add hydrazine hydrate to the synthesized ester in a 1:1 molar ratio in ethanol.

-

Reflux the mixture for 6-8 hours.

-

Cool the reaction mixture and filter the precipitated hydrazide. Recrystallize from ethanol.

Step 2: Synthesis of Potassium Dithiocarbazinate [4][5]

-

Dissolve the synthesized hydrazide in cold absolute ethanol containing potassium hydroxide.

-

Add carbon disulfide dropwise while keeping the mixture in an ice bath and stirring continuously.

-

Continue stirring for 10-12 hours.

-

Dilute the mixture with dry ether and filter the precipitated potassium salt.

-

Wash the product with ether and dry under vacuum.

Step 3: Cyclization to form 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol [4][5]

-

Reflux the potassium dithiocarbazinate salt with an excess of hydrazine hydrate in water for 4-6 hours.

-

During reflux, monitor for the evolution of hydrogen sulfide gas (use appropriate safety measures).

-

Cool the reaction mixture and dilute with cold water.

-

Acidify the solution with concentrated HCl or acetic acid to precipitate the product.

-

Filter the solid, wash thoroughly with water, and recrystallize from an appropriate solvent (e.g., ethanol).

Step 4: Synthesis of Schiff Base Derivatives [4]

-

Dissolve the synthesized 4-amino-1,2,4-triazole core in ethanol.

-

Add an equimolar amount of a selected aromatic aldehyde and a few drops of glacial acetic acid.

-

Reflux the mixture for 6-8 hours.

-

Cool the solution to room temperature.

-

Filter the precipitated Schiff base, wash with cold ethanol, and recrystallize.

Protocol 2: Antimicrobial Susceptibility Testing

The following are standard methods for evaluating the antimicrobial efficacy of the synthesized compounds.

Method A: Agar Disc/Well Diffusion Method [4][6]

-